molecular formula C22H21N3O4 B14094386 1,4-dihydrochromeno[4,3-c]pyrazol-3-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

1,4-dihydrochromeno[4,3-c]pyrazol-3-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B14094386
M. Wt: 391.4 g/mol
InChI Key: NXVFPSOYTLVGJR-UHFFFAOYSA-N
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Description

1,4-dihydrochromeno[4,3-c]pyrazol-3-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that features a unique combination of chromeno, pyrazol, and isoquinolin structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihydrochromeno[4,3-c]pyrazol-3-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of the chromeno and pyrazol intermediates, followed by their coupling with the isoquinolin derivative under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as crystallization, distillation, or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-dihydrochromeno[4,3-c]pyrazol-3-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromeno or pyrazol derivatives, while reduction can lead to various isoquinolin derivatives.

Scientific Research Applications

1,4-dihydrochromeno[4,3-c]pyrazol-3-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it valuable in developing new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,4-dihydrochromeno[4,3-c]pyrazol-3-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact mechanism depends on the compound’s specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-dihydrochromeno[4,3-c]pyrazol-3-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone stands out due to its unique combination of chromeno, pyrazol, and isoquinolin structures. This combination provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

2,4-dihydrochromeno[4,3-c]pyrazol-3-yl-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C22H21N3O4/c1-27-18-9-13-7-8-25(11-14(13)10-19(18)28-2)22(26)21-16-12-29-17-6-4-3-5-15(17)20(16)23-24-21/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,23,24)

InChI Key

NXVFPSOYTLVGJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=C4COC5=CC=CC=C5C4=NN3)OC

Origin of Product

United States

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